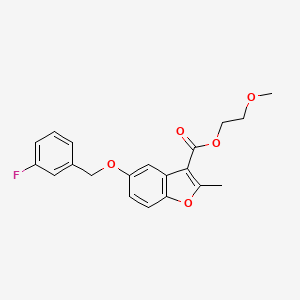

2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

The compound 2-methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by:

- A benzofuran core substituted with a methyl group at the 2-position.

- A 3-fluorobenzyl ether group at the 5-position.

- A 2-methoxyethyl ester at the 3-position carboxylate.

The 3-fluorobenzyl moiety in this compound may enhance bioavailability and target binding due to fluorine’s electronegativity and metabolic stability .

Properties

IUPAC Name |

2-methoxyethyl 5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDITZPMRQHROJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.

Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl/Benzoyl Group

Halogen and Positional Isomerism

- 3-Fluorobenzyl (Target Compound): Molecular formula: C₂₁H₁₉FO₅ (estimated).

2-Chlorobenzyl () :

Formula: C₂₀H₁₉ClO₅ , MW: 374.817 g/mol.

Chlorine’s larger size and lipophilicity may increase membrane permeability but reduce metabolic stability compared to fluorine .3-Chlorobenzyl () :

Formula: C₂₀H₁₉ClO₅ , MW: 374.817 g/mol.

Similar to the 2-chloro analog but with a meta-substituted chlorine, which may alter steric interactions in biological systems .- 4-Fluorobenzyl (): CAS: 300674-50-3.

2,6-Dichlorobenzyl () :

CAS: 307552-09-4.

Dichloro substitution increases molecular weight (MW: ~428.2 g/mol) and lipophilicity, possibly enhancing cytotoxicity but limiting solubility .

Benzoyl vs. Benzyl Ether Groups

Ester Group Modifications

2-Methoxyethyl Ester (Target Compound) :

The 2-methoxyethyl group balances hydrophilicity and lipophilicity, improving solubility compared to methyl or ethyl esters.- Ethyl Ester with Pentafluorophenoxy Acetate (): CAS: 315237-62-6.

- Methyl Ester with 2-Methylbenzoyl (): CAS: 308297-71-4.

Biological Activity

2-Methoxyethyl 5-((3-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxyethyl group, a fluorobenzyl moiety, and a benzofuran core. The molecular formula is , with a molar mass of approximately 320.35 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to its non-fluorinated counterparts.

Biological Activity Overview

Research has indicated that compounds in the benzofuran class exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown potent inhibition of cell growth in L1210 mouse leukemia cells with IC50 values in the low micromolar range. This suggests that the compound may interfere with cellular proliferation pathways (PubMed) .

The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies have indicated that it may activate caspase pathways leading to programmed cell death, alongside inhibiting key signaling pathways involved in tumor growth (Patents) .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

- Synergistic Effects : Combination therapy studies have revealed that when used alongside established chemotherapeutics, such as doxorubicin, this compound enhances the overall anti-tumor efficacy while reducing systemic toxicity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.